molecular formula C7H17NO2 B13137032 1,1-Dimethoxy-N,2-dimethylpropan-2-amine

1,1-Dimethoxy-N,2-dimethylpropan-2-amine

Cat. No.: B13137032
M. Wt: 147.22 g/mol
InChI Key: CMXHBBWAUKGTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxy-N,2-dimethylpropan-2-amine is an organic compound with the molecular formula C7H17NO2 It is a derivative of propanamine, featuring two methoxy groups and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethoxy-N,2-dimethylpropan-2-amine typically involves the reaction of 2,2-dimethylpropanal with dimethylamine in the presence of methanol. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:

[ \text{2,2-Dimethylpropanal} + \text{Dimethylamine} + \text{Methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. Catalysts such as acidic resins may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-N,2-dimethylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.

Major Products

    Oxidation: Produces oxides and ketones.

    Reduction: Yields simpler amines and alcohols.

    Substitution: Forms halogenated derivatives and other substituted compounds.

Scientific Research Applications

1,1-Dimethoxy-N,2-dimethylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-N,2-dimethylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The methoxy and dimethylamino groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxypropan-2-one: Similar structure but lacks the dimethylamino group.

    2,2-Dimethoxypropane: Another related compound with different functional groups.

    N,N-Dimethylacetamide dimethyl acetal: Shares the dimethylamino and methoxy groups but has a different core structure.

Uniqueness

1,1-Dimethoxy-N,2-dimethylpropan-2-amine is unique due to the combination of its methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1,1-dimethoxy-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C7H17NO2/c1-7(2,8-3)6(9-4)10-5/h6,8H,1-5H3

InChI Key

CMXHBBWAUKGTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(OC)OC)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.